1-Cyclopropyl-3-(5-((3-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
Description
1-Cyclopropyl-3-(5-((3-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a urea derivative featuring a 1,3,4-thiadiazole core substituted with a 3-methoxybenzylthio group at the 5-position and a cyclopropyl group at the urea moiety. The compound’s structure combines a rigid cyclopropyl ring with a polar urea linkage and a lipophilic 3-methoxybenzylthio substituent, which may enhance its pharmacokinetic properties and target specificity.
Key structural attributes include:
- 1,3,4-Thiadiazole ring: Known for its electron-deficient nature and role in enhancing metabolic stability .
- 3-Methoxybenzylthio group: Imparts electron-donating effects and may influence binding to biological targets, as seen in structurally related anticonvulsant agents .
- Cyclopropyl urea moiety: Introduces steric constraints that could modulate solubility and receptor interactions.
Properties
IUPAC Name |
1-cyclopropyl-3-[5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-20-11-4-2-3-9(7-11)8-21-14-18-17-13(22-14)16-12(19)15-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWUWQPKXZVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(S2)NC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-3-(5-((3-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a cyclopropyl group, a thiadiazole moiety, and a methoxybenzyl thioether, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 0.3 - 0.45 | Inhibition of PI3K/mTOR pathways |
| MCF-7 (Breast Cancer) | 5.16 - 20 | Induction of apoptosis and cell cycle arrest |
| U87 MG (Glioblastoma) | Not reported | Potential inhibition of tumor growth in xenograft models |
| A549 (Lung Cancer) | Not reported | Inhibition of cell migration and invasion |
These findings suggest that the compound may offer a new avenue for cancer therapy, particularly in targeting specific signaling pathways involved in tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, indicating its potential use as an antibiotic:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | <2.3 × 10^-10 | Disruption of cell wall synthesis |
| Escherichia coli | <2.3 × 10^-11 | Inhibition of protein synthesis |
The low frequency of resistance observed suggests that this compound could be effective in overcoming antibiotic resistance mechanisms.
Study on Anticancer Efficacy
A study published in 2023 focused on the synthesis and evaluation of several thiourea derivatives, including our compound. The results indicated that modifications at the urea position significantly influenced antiproliferative activity across tested cancer cell lines. The compound exhibited a notable reduction in toxicity while maintaining efficacy against cancer cells, making it a promising candidate for further development as an anticancer drug .
Evaluation of Antimicrobial Properties
In another investigation, the antimicrobial efficacy of various thiadiazole derivatives was assessed. The results indicated that compounds with similar structural features to our target exhibited strong antibacterial activity against resistant strains of bacteria . The study's findings support the potential application of our compound in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazol-2-yl urea derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:
Key Observations:
Anticonvulsant Activity :
- The 3-methoxybenzylthio group in the target compound’s analogue (ED₅₀ = 2.72 μmol/kg) shows potent anticonvulsant activity, though less than the 2,4-dichlorobenzylthio variant (ED₅₀ = 0.65 μmol/kg) . This suggests electron-withdrawing groups (e.g., Cl) enhance activity.
- The cyclopropyl group in the target compound may improve metabolic stability compared to phenyl substituents, though direct activity data is lacking.
Synthetic Feasibility :
- Benzylthio-substituted derivatives (e.g., 5h in ) achieve higher yields (88%) compared to chlorobenzyl analogues (74–82%), indicating steric and electronic effects on reaction efficiency .
Thermal Stability :
- Melting points correlate with substituent polarity. For example, methylthio derivatives (5f: 158–160°C) exhibit higher melting points than methoxy-substituted analogues (5k: 135–136°C) due to reduced molecular symmetry .
Urea Moieties
Thioether Substituents
Comparative Data from Diverse Sources
Table 2: Cross-Application Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
